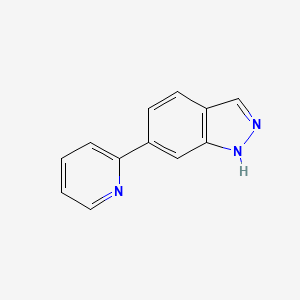

6-Pyridin-2-YL-1H-indazole

Description

Contextual Significance of the Indazole Scaffold in Contemporary Medicinal Chemistry

The indazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in modern drug discovery, recognized for its versatile biological activities. nih.govresearchgate.net This structural motif is present in numerous compounds that exhibit a wide array of pharmacological effects, including antitumor, anti-inflammatory, antimicrobial, anti-HIV, and antihypertensive properties. nih.govresearchgate.netbenthamdirect.comarabjchem.org Its significance is underscored by its presence in several FDA-approved drugs. For instance, Niraparib is an anticancer agent used for treating various cancers, while Pazopanib and Axitinib are tyrosine kinase inhibitors approved for renal cell carcinoma. nih.govpnrjournal.commdpi.com Other examples include Benzydamine , an anti-inflammatory agent, and Granisetron , a 5-HT3 antagonist used as an antiemetic. nih.govresearchgate.netpnrjournal.com

The utility of the indazole ring in medicinal chemistry can be attributed to several key features. It often serves as a bioisostere for other aromatic systems like phenol (B47542) or indole, potentially offering improved metabolic stability and lipophilicity. pharmablock.com The scaffold's nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as protein kinases. pharmablock.com This ability to form pivotal interactions with the hinge residues of kinases makes the indazole scaffold a privileged structure, particularly in the development of kinase inhibitors for oncology. pharmablock.comrsc.org The broad spectrum of activities has led to extensive research into new synthetic methods to create diverse indazole derivatives with enhanced therapeutic potential. nih.govingentaconnect.com

Table 1: Examples of Marketed Drugs Containing the Indazole Scaffold

Structural Isomerism and Tautomeric Considerations within the 1H-Indazole Framework Relevant to Biological Activity

The indazole ring system inherently exhibits annular tautomerism, primarily existing in two forms: 1H-indazole and 2H-indazole. nih.govaustinpublishinggroup.combeilstein-journals.org These tautomers differ in the position of the hydrogen atom on the pyrazole (B372694) ring's nitrogen atoms. The 1H-indazole tautomer, which possesses a benzenoid character, is generally more thermodynamically stable and therefore the predominant form over the 2H-indazole, which has a quinonoid structure. nih.govaustinpublishinggroup.combeilstein-journals.orgresearchgate.net A third, much rarer tautomer, 3H-indazole, is generally not considered significant due to its lack of heteroaromatic character. austinpublishinggroup.comnih.gov

This tautomeric equilibrium is not merely a chemical curiosity; it has profound implications for the biological activity of indazole derivatives. The specific tautomeric form can dictate how the molecule interacts with its biological target. nih.gov The spatial arrangement of the nitrogen-hydrogen bond (the hydrogen bond donor) and the lone pair on the other nitrogen (the hydrogen bond acceptor) differs between the 1H and 2H forms. pharmablock.com This difference can lead to distinct binding affinities and selectivities for enzymes and receptors. nih.gov

For example, in the development of kinase inhibitors, the ability of the N-H group to form a hydrogen bond with a hinge residue in the ATP-binding site is often critical for inhibitory activity. pharmablock.com The regioselective alkylation or substitution at the N1 or N2 position permanently fixes the tautomeric form, and studies often reveal that one regioisomer is significantly more active than the other. beilstein-journals.org Research has shown that while the 1H-tautomer generally dominates, some substituted indazoles have been predicted to be more stable as 2H-tautomers, and the biological evaluation of separated N1- and N2-substituted isomers frequently demonstrates a clear structure-activity relationship based on the substitution pattern. austinpublishinggroup.comrsc.orgresearchgate.net

Research Trajectory of Pyridyl-Substituted Indazoles and Analogues in Chemical Biology

The strategic combination of an indazole scaffold with a pyridyl (pyridine) ring has created a class of compounds with significant interest, particularly as protein kinase inhibitors. rsc.orgsigmaaldrich.com The pyridine (B92270) ring can introduce additional hydrogen bond acceptors, improve solubility, and modulate the electronic properties of the molecule, often enhancing its biological efficacy and pharmacokinetic profile. rsc.org

The research trajectory for pyridyl-substituted indazoles has largely focused on targeting kinases involved in cancer and inflammatory diseases. nih.govnih.govontosight.ai Studies have explored the synthesis and structure-activity relationships (SAR) of these compounds, leading to the discovery of potent and selective inhibitors. For example, a series of indazole-pyridine analogues were reported as potent, ATP-competitive inhibitors of Protein Kinase B (Akt), with one compound showing a Kᵢ of 0.16 nM and significant tumor growth inhibition in vivo. sigmaaldrich.com

More specifically, pyridinyl-indazoles have been developed as inhibitors for various other kinases:

Haspin and Clk4 Kinases: N1-benzoylated 5-(4-pyridinyl)indazole derivatives were identified as potent and selective inhibitors of Haspin and/or Clk4, which are potential targets for anticancer agents. nih.govresearchgate.net Compound 19 (4-acetyl benzoyl derivative) showed high selectivity for Haspin with an IC₅₀ of 0.155 μM. nih.govresearchgate.net

Fibroblast Growth Factor Receptor (FGFR): The replacement of a phenyl ring with a pyridine ring in some indazole series was explored, although in certain cases it slightly decreased activity against FGFR1. mdpi.com However, other studies showed that the inclusion of a pyridine ring was important for activity against FGFR-1. rsc.org

Tropomyosin Receptor Kinase (TRK): A novel type II TRK kinase inhibitor, IHMT-TRK-284 , which incorporates a 3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl) structure, was discovered. This compound showed potent activity against multiple TRK kinases and was capable of overcoming drug-resistant mutants. nih.gov

The compound at the center of this article, 6-Pyridin-2-YL-1H-indazole , fits directly into this research paradigm. Its structure suggests it is a key intermediate or a core scaffold for developing targeted therapeutics. Research into similar structures, such as (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1H-indazole derivatives, further highlights the focus on this chemical class for creating complex and potent biologically active molecules. axios-research.com

Table 2: Selected Research Findings on Pyridyl-Indazole Analogues

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-pyridin-2-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-6-13-11(3-1)9-4-5-10-8-14-15-12(10)7-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHRBWWNIBSKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310356 | |

| Record name | 6-(2-Pyridinyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-07-1 | |

| Record name | 6-(2-Pyridinyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Pyridinyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885272-07-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity Profiling and Molecular Mechanisms of 6 Pyridin 2 Yl 1h Indazole Analogues

Enzyme Inhibitory Activities

Kinase Inhibition Spectrum

Derivatives of 6-pyridin-2-yl-1H-indazole have been investigated for their ability to inhibit a variety of protein kinases, which are crucial regulators of cellular processes.

Tyrosine Kinases, VEGFR, c-KIT, TRK, and FGFR:

The indazole core is a well-established framework for the design of tyrosine kinase inhibitors. Pazopanib, a notable anti-cancer drug, incorporates an indazole moiety and targets multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). While not a direct analogue of this compound, its clinical success underscores the potential of the indazole scaffold in tyrosine kinase inhibition.

Specific research into analogues has revealed potent inhibitory activity against several tyrosine kinases. For instance, a novel type II Tropomyosin receptor kinase (TRK) inhibitor, IHMT-TRK-284, which features a 3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl moiety, has demonstrated significant potency against TRKA, TRKB, and TRKC with IC50 values of 10.5 nM, 0.7 nM, and 2.6 nM, respectively wipo.int. This compound also showed efficacy against various TRK mutants wipo.int.

In the context of FGFR inhibition, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been reported as potent inhibitors nih.gov. The introduction of different substituents at the 4-position of the indazole ring has been explored to optimize activity, with some analogues showing remarkable potency nih.gov.

While direct inhibition of c-KIT by a this compound analogue is not explicitly detailed in the reviewed literature, structurally related thiazolo[5,4-b]pyridine derivatives have been identified as potent c-KIT inhibitors capable of overcoming imatinib resistance mdpi.com. One such derivative, 6r , demonstrated an IC50 of 0.14 μM against c-KIT and was also effective against a drug-resistant double mutant mdpi.com.

Pim Kinases, PLK4, EGFR, ROCK, and TTK:

Indazole derivatives have shown significant activity against serine/threonine kinases. Analogues of 3-(pyrazin-2-yl)-1H-indazole have been developed as potent pan-Pim kinase inhibitors nih.gov. The replacement of a phenyl group with a pyridin-2-yl group in certain azaindazole structures led to a remarkable increase in potency against Pim kinases nih.gov.

Polo-like kinase 4 (PLK4) is another serine/threonine kinase target for indazole-based inhibitors. (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one derivatives have been identified as single-digit nanomolar inhibitors of PLK4 nih.gov.

Regarding Epidermal Growth Factor Receptor (EGFR), indazole-based covalent inhibitors have been developed. While not all are 6-pyridin-2-yl substituted, these studies confirm the utility of the indazole scaffold for targeting EGFR plos.org. For example, certain pyrazolo[3,4-d]pyrimidin-1-yl derivatives with a pyridin-2-ylmethoxy)phenyl group have shown potent inhibition of EGFR mutants nih.gov.

Indazole-based compounds have also been identified as highly potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). GSK429286A, an N-(6-fluoro-1H-indazol-5-yl) derivative, is a selective inhibitor of both ROCK1 and ROCK2 nih.gov.

Furthermore, inhibitors of the mitotic kinase TTK (also known as Mps1) have been developed based on an indazole core with substitutions at the 3 and 5 positions, demonstrating the versatility of this scaffold in targeting different kinases nih.govchemimpex.com.

Table 1: Kinase Inhibitory Activity of Selected this compound Analogues and Related Compounds

| Compound/Analogue Class | Target Kinase | Inhibitory Concentration (IC50/Ki) | Reference |

|---|---|---|---|

| IHMT-TRK-284 | TRKA | 10.5 nM | wipo.int |

| IHMT-TRK-284 | TRKB | 0.7 nM | wipo.int |

| IHMT-TRK-284 | TRKC | 2.6 nM | wipo.int |

| Thiazolo[5,4-b]pyridine derivative 6r | c-KIT | 0.14 µM | mdpi.com |

| 3,5-disubstituted 6-azaindazole (56f) | Pim-1, Pim-2, Pim-3 | Ki = 0.01–0.07 µM | nih.gov |

| (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one | PLK4 | Single-digit nM | nih.gov |

| GSK429286A | ROCK1/ROCK2 | Selective inhibitor | nih.gov |

| N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide (CFI-400936) | TTK | 3.6 nM | nih.gov |

Inhibition of Other Enzyme Classes

The inhibitory activity of this compound analogues is not limited to kinases.

CYP1A2 and Phosphodiesterase:

While specific studies on this compound analogues as inhibitors of Cytochrome P450 1A2 (CYP1A2) are not widely available, the broader class of nitrogen-containing heterocyclic compounds has been investigated for such effects. The potential for drug-drug interactions through CYP enzyme inhibition is a critical aspect of drug development.

Similarly, the indazole scaffold has been explored for the inhibition of phosphodiesterases (PDEs). Although direct analogues of this compound were not highlighted in the provided search results, the general structural motifs present in indazole derivatives make them candidates for PDE inhibition.

Cellular Pharmacological Effects

Antiproliferative Activity in Malignant Cell Lines

A significant body of research has focused on the antiproliferative effects of indazole derivatives in various cancer cell lines. One study reported a series of indazole derivatives, with compound 2f showing potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM nih.gov. Treatment with this compound inhibited cell proliferation and colony formation in the 4T1 breast cancer cell line nih.gov.

Another study on indazole-pyrimidine hybrids found that several compounds exhibited potent cytotoxic activity against MCF-7 (breast), A549 (lung), and Caco-2 (colon) cancer cell lines, in some cases exceeding the potency of the reference drug Staurosporine.

Table 2: Antiproliferative Activity of Selected Indazole Analogues

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 2f | 4T1 | Breast | 0.23–1.15 (range) | nih.gov |

| Indazole-pyrimidine hybrid 5f | MCF-7 | Breast | 1.858 | |

| Indazole-pyrimidine hybrid 5f | A549 | Lung | 3.628 | |

| Indazole-pyrimidine hybrid 5f | Caco-2 | Colon | 1.056 | |

| Indazole derivative 6o | K562 | Chronic Myeloid Leukemia | 5.15 | nih.gov |

Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Dysregulation

Analogues of this compound often exert their antiproliferative effects by inducing apoptosis and disrupting the normal cell cycle. The indazole derivative 2f was shown to dose-dependently promote apoptosis in 4T1 cells. This was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2 nih.gov. The compound also led to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS) nih.gov.

Another study on 3-amino-1H-indazole derivatives found that the compound W24 induced G2/M cell cycle arrest and apoptosis by regulating Cyclin B1, BAD, and Bcl-xL, and also caused changes in intracellular ROS and mitochondrial membrane potential in HGC-27 gastric cancer cells chemimpex.comnih.gov.

Perturbation of microtubule dynamics is another mechanism by which some heterocyclic compounds induce apoptosis, often preceded by cell cycle arrest at the G2/M phase frontiersin.org.

Modulation of Specific Intracellular Signaling Pathways

The anticancer effects of this compound analogues are often mediated by their ability to modulate key intracellular signaling pathways that are critical for tumor growth and survival.

The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in cancer, and it is a key target for many indazole derivatives. The PI3K/Akt/mTOR pathway regulates fundamental cellular processes such as growth, proliferation, survival, and angiogenesis chemimpex.commdpi.com. A series of 3-amino-1H-indazole derivatives were synthesized and shown to target this pathway. The compound W24 from this series inhibited the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway in HGC-27 cells chemimpex.comnih.gov.

There is also evidence that pyridinyl imidazole compounds can modulate the Wnt/β-catenin signaling pathway . While this was observed in the context of melanogenesis, it highlights a potential off-target effect of this class of compounds that could be relevant in cancer, where the Wnt pathway is often aberrantly activated nih.gov. Indazole compounds have also been disclosed for their potential in treating disorders characterized by the activation of Wnt pathway signaling wipo.int.

The JAK/STAT signaling pathway , which is crucial for hematopoiesis and immune response, is another potential target. Dysregulation of this pathway is implicated in various malignancies frontiersin.orgmdpi.com. While direct modulation by this compound analogues was not explicitly found, the structural similarities to other kinase inhibitors suggest this as a plausible mechanism of action.

Finally, the MAPK signaling pathway is another critical pathway in cancer that can be influenced by kinase inhibitors. Blockade of the p38 MAPK signaling pathway has been suggested as a promising strategy for cancer treatment.

Receptor Interactions and Modulatory Action (e.g., mGluR5 Negative Allosteric Modulation)

The therapeutic potential of targeting metabotropic glutamate receptors (mGluRs) for various central nervous system (CNS) disorders has led to extensive research into allosteric modulators. nih.gov Analogues of this compound have been integral to the discovery of a novel series of selective negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5). nih.govresearchgate.net These NAMs are of significant interest for their potential application in treating conditions such as anxiety, depression, pain, and Parkinson's disease. researchgate.net

Research has identified a series of potent and highly selective mGluR5 NAMs built upon an isothiazole scaffold, which incorporates the indazole-pyridine structure. nih.govresearchgate.net A key example from this series is (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide. nih.gov This compound demonstrated not only high potency but also favorable pharmacokinetic properties. nih.govresearchgate.net

In preclinical studies, this specific analogue produced dose-dependent and sustained mGluR5 receptor occupancy following oral administration in rats. nih.govresearchgate.net This receptor engagement translated into significant analgesic effects in the formalin model of persistent pain, where the compound led to a dose-dependent reduction in paw licking responses. nih.gov This finding supports the hypothesis that the blockade of mGluR5 receptors can produce analgesic effects in mammals. nih.gov The development of such compounds highlights the utility of the this compound framework as a key structural element for achieving selective modulation of mGluR5. nih.gov

Investigations into Other Biological Activities

The versatile structure of the indazole nucleus, often found in bioactive molecules, has prompted investigations into a wide array of pharmacological activities beyond receptor modulation. chemimpex.comnih.gov Derivatives of this compound have been explored for their potential as antimicrobial, antioxidant, anti-inflammatory, and antihypertensive agents. chemimpex.comresearchgate.net

Antimicrobial Activity The indazole scaffold is present in numerous compounds demonstrating a broad spectrum of antimicrobial activities. nih.govresearchgate.net Studies on various indazole derivatives have confirmed their potential against different strains of bacteria and fungi. For example, a series of 6-nitro-1H-indazole derivatives incorporating a 2-azetidinone moiety were synthesized and screened for in vitro antibacterial and antifungal activities against selected microorganisms. scielo.br Similarly, novel 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole were evaluated for their efficacy against various bacterial and fungal strains, with several compounds showing moderate to good inhibition compared to standard drugs. researchgate.net The antimicrobial potential of the indazole nucleus is often attributed to its structural similarities with biological purines like adenine and guanine, allowing for interaction with biological polymers in living systems. researchgate.net

Antioxidant Activity Several studies have explored the antioxidant potential of indazole-related structures. In one study, a series of new indeno[1,2-b]pyridine derivatives were synthesized and evaluated for their free radical scavenging activity. ekb.eg Using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, the investigation revealed that most of the tested compounds were potent antioxidant agents when compared to the positive control, ascorbic acid. ekb.eg Another study described the synthesis and in vitro antioxidant evaluation of novel thiazolo[4,5-b]pyridine derivatives, further highlighting the potential of related heterocyclic systems in combating oxidative stress. pensoft.net

Anti-inflammatory Activity The indazole ring is a well-established pharmacophore in the design of anti-inflammatory agents. researchgate.netresearchgate.net The compound this compound itself is recognized as a versatile building block in the development of novel anti-inflammatory drugs. chemimpex.com Its unique molecular configuration is considered attractive for targeting specific pathways involved in inflammation. chemimpex.com Broader reviews of indazole derivatives confirm their significant anti-inflammatory profile, which has been demonstrated in various preclinical models. researchgate.net For instance, certain 6-nitro-1H-indazole derivatives have been synthesized and subjected to in vivo anti-inflammatory activity screening, yielding positive results. scielo.br

Antihypertensive Activity The pharmacological profile of indazole derivatives also includes antihypertensive properties, as noted in scientific reviews. researchgate.net While direct studies on this compound for systemic hypertension are not extensively detailed, related analogues have shown effects on pressure regulation. For example, the analogue 1-((S)-2-aminopropyl)-1H-indazol-6-ol was identified as a potent agonist for the 5-HT2 receptor and was found to potently lower intraocular pressure in monkeys, demonstrating a hypotensive effect in an ocular context. nih.gov This suggests that the indazole scaffold can be modified to influence pathways involved in pressure control.

Summary of Investigated Biological Activities

| Biological Activity | Compound Class / Analogue | Key Research Findings |

| mGluR5 Negative Allosteric Modulation | (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide | Demonstrated potent and selective mGluR5 NAM activity with long-lasting receptor occupancy and analgesic effects in a preclinical pain model. nih.govresearchgate.net |

| Antimicrobial | 6-Nitro-1H-indazole and 6-Bromo-1H-indazole derivatives | Showed in vitro activity against various bacterial and fungal strains. scielo.brresearchgate.net |

| Antioxidant | Indeno[1,2-b]pyridine derivatives | Exhibited potent free radical scavenging activity in the DPPH assay, comparable to ascorbic acid. ekb.eg |

| Anti-inflammatory | This compound and its derivatives | The core structure is a valuable building block for anti-inflammatory agents; derivatives show in vivo activity. chemimpex.comresearchgate.netscielo.br |

| Hypotensive | 1-((S)-2-aminopropyl)-1H-indazol-6-ol | A related indazole analogue demonstrated potent ocular hypotensive (pressure-lowering) effects in monkeys. nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 6 Pyridin 2 Yl 1h Indazole Derivatives

Influence of Substitutions on the Indazole Core on Biological Efficacy

The indazole scaffold is a versatile pharmacophore, and substitutions on both its pyrazole (B372694) and benzene (B151609) rings significantly modulate its biological activity. beilstein-journals.org

The indazole ring features two nitrogen atoms, N-1 and N-2, which can be substituted, leading to two distinct regioisomers. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. beilstein-journals.orgnih.gov Direct alkylation of the 1H-indazole scaffold often results in a mixture of N-1 and N-2 substituted products, and the resulting regiochemistry can have a profound impact on biological activity. nih.govresearchgate.netresearchgate.net

The choice of N-1 versus N-2 substitution is critical in drug design. For example, N-1 substituted bioactive indazoles include Danicopan, a complement factor D inhibitor, while the N-2 substituted analog Pazopanib is an FDA-approved tyrosine kinase inhibitor. nih.gov The regioselectivity of N-alkylation can be influenced by substituents elsewhere on the indazole ring. For instance, indazoles with C-7 NO2 or CO2Me substituents have been shown to yield excellent N-2 regioselectivity. beilstein-journals.org Conversely, certain C-3 substituents can lead to high N-1 regioselectivity. beilstein-journals.org Quantum mechanical analyses suggest that the energy barrier for N-1 alkylation is higher than for N-2 alkylation because it requires the substrate to convert from the more stable 1-H tautomer to the higher-energy 2-H form, which helps explain the intrinsic preference for N2-alkylation under certain conditions. wuxibiology.com

In the context of IRAK4 inhibitors, N-alkylation of the pyridone moiety attached to an aza-indazole core showed that an N-cyclopropyl group was highly potent, while larger substituents led to diminished activity. nih.gov For haspin kinase inhibitors based on a 5-(4-pyridinyl)indazole scaffold, amide coupling at the N-1 position was a key strategy in developing potent compounds. researchgate.net

Table 1: Impact of N-Substitution on Biological Activity This table is representative of the general impact of N-substitution on indazole derivatives, as specific data for 6-pyridin-2-yl-1H-indazole was not available in the search results.

| Compound Class | N-Position | Substituent | Target | Notable Activity |

|---|---|---|---|---|

| General Indazole | N-1 | Acyl groups | Haspin Kinase | Potent inhibition (e.g., IC50 of 78 nM) researchgate.net |

| Aza-indazole | N-Alkyl (on pyridone) | Cyclopropyl | IRAK4 | Highly potent inhibition nih.gov |

| Aza-indazole | N-Alkyl (on pyridone) | Larger alkyl groups | IRAK4 | Diminished potency nih.gov |

Substituents on the benzene portion of the indazole core significantly influence the molecule's electronic properties and steric profile, thereby affecting biological efficacy. SAR analyses have shown that groups at the C-4, C-5, and C-7 positions play crucial roles in target engagement.

For a series of 1H-indazole derivatives designed as IDO1 inhibitors, substitutions at both the C-4 and C-6 positions were found to be crucial for inhibitory activity. nih.gov Specifically, a series with disubstituent groups at these positions yielded compounds with remarkable IDO1 inhibitory activities, with one derivative showing an IC50 value of 5.3 μM. nih.gov In another example targeting FGFR1, a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group combined with a 4-carboxamide substituent led to a potent inhibitor with an IC50 of 30.2 ± 1.9 nM. nih.gov

The nature of the substituent is also critical. Studies on pyrazole derivatives, which are structurally related to indazoles, showed that the presence of fluorine groups can enhance biological activity as iNOS inhibitors. researchgate.net For indazole-based inhibitors, only 7-nitro-1H-indazoles, among various C-nitro isomers, were found to have inhibitory properties against NOS. researchgate.net

Table 2: Influence of Benzo Ring Substituents on Biological Activity

| Parent Scaffold | Position | Substituent | Target | Potency/Effect |

|---|---|---|---|---|

| 1H-Indazole | C-4, C-6 | Disubstituted | IDO1 | Crucial for inhibitory activity nih.gov |

| 1H-Indazole | C-4 | Carboxamide | FGFR1 | Potent inhibition (IC50 = 30.2 nM) nih.gov |

| 1H-Indazole | C-7 | Nitro (NO2) | Nitric Oxide Synthase (NOS) | Confers inhibitory properties researchgate.net |

The C-3 position of the indazole ring is a frequent point of modification in medicinal chemistry, and its functionalization plays a key role in promoting the pharmaceutical activity of derivatives. mdpi.com A wide variety of substituents at this position have been explored, leading to potent inhibitors for diverse biological targets.

For instance, SAR studies on indazole-3-carboxamides identified them as potent blockers of calcium-release activated calcium (CRAC) channels. nih.govnih.gov The specific regiochemistry of the 3-carboxamide linker was found to be critical; the indazole-3-carboxamide derivative 12d actively inhibits calcium influx with a sub-μM IC50, whereas its reverse amide isomer was inactive. nih.govnih.gov This highlights the importance of the precise orientation of the substituent at the C-3 position.

In the development of ULK1 inhibitors, a 3-aminocyclohexane substituent was confirmed to be crucial for potent activity. nih.gov Similarly, for inhibitors of pan-Pim kinases, optimization of groups at the C-3 position, such as a pyrazin-2-yl moiety, led to compounds with picomolar to nanomolar potency. nih.gov The introduction of a hydrophobic group based on a substituted phenyl ring at the C-3 position has also been investigated for anti-cancer activity. nih.gov

Table 3: Effect of C-3 Substituents on Biological Activity | Compound Class | C-3 Substituent | Target | Potency/Effect | | :--- | :--- | :--- | :--- | :--- | | Indazole-3-carboxamides | Specific amide regiochemistry | CRAC Channel | Critical for potent inhibition (sub-µM IC50) nih.govnih.gov | | 1H-Indazole Derivatives | Aminocyclohexane | ULK1 Kinase | Crucial for potent inhibition (IC50 = 11 nM) nih.gov | | 1H-Indazole Derivatives | Pyrazin-2-yl | Pan-Pim Kinases | Potent inhibition (IC50 = 0.4 nM for Pim-1) nih.gov | | 1,3-disubstituted indazoles | Substituted furan (B31954) | HIF-1 | Crucial for high inhibition knu.ac.kr |

Role of the Pyridyl Moiety and its Structural Modifications

The pyridyl moiety in this compound is a key structural feature, often involved in critical binding interactions with biological targets, such as forming hydrogen bonds within the hinge region of kinase active sites. nih.govacs.org

The position of the nitrogen atom within the pyridine (B92270) ring (positional isomerism) and the point of attachment of the pyridyl ring to the indazole core can significantly alter the biological activity of the resulting compound. This is because these changes affect the molecule's geometry, electronic distribution, and ability to act as a hydrogen bond donor or acceptor.

Modifying the pyridine ring with various substituents is a common strategy to optimize potency, selectivity, and pharmacokinetic properties. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of these substituents can fine-tune the interactions of the pyridyl moiety with its target.

In the development of anti-cancer indazole derivatives, a pyridyl analogue displayed improved antiproliferative activity compared to a phenyl analogue. nih.gov Further modifications to this pyridine ring showed that adding a 4-morpholine group was inferior to a 4-methylpiperazin-1-yl group, while an amino group at the pyridyl C2 position dramatically reduced activity against most cell lines tested. nih.gov This indicates a high sensitivity to the type and position of substituents on the pyridine ring. For a series of pyridine-based VRK1 and VRK2 kinase inhibitors, replacing a difluorophenol moiety on either side of a central pyridine core with a phenol (B47542) group resulted in a drop in binding, suggesting that altering the electronic properties of the aromatic rings attached to the pyridine was important for activity. acs.org

Table 4: Impact of Substituents on the Pyridine Ring This table represents SAR findings for pyridinyl-indazole and related pyridine-based inhibitors.

| Parent Scaffold | Pyridine Ring Substituent | Target/Assay | Effect |

|---|---|---|---|

| Indazole-pyridinyl | 4-Morpholine on pyridyl ring | Antiproliferative | Inferior activity compared to 4-methylpiperazinyl nih.gov |

| Indazole-pyridinyl | Amino at pyridyl C2 | Antiproliferative | Dramatically reduced activity nih.gov |

| Aminopyridine | Phenol vs Difluorophenol | VRK1/VRK2 Kinases | Altered binding affinity, indicating electronic sensitivity acs.org |

Linker Chemistry and its Contribution to Molecular Recognition and Activity

A common strategy in drug design involves incorporating heterocyclic rings like piperazine (B1678402) and piperidine (B6355638) as linkers. These groups are versatile as they can be readily substituted to modulate physicochemical properties and can participate in hydrogen bonding, which is crucial for anchoring a ligand within a protein's binding site. For instance, in a series of 1H-indazole derivatives designed as inhibitors of Rho-associated kinase II (ROCK-II), the use of piperazine and piperidine linkers was explored. The structure-activity relationship (SAR) of these analogs revealed that even subtle changes to the linker and its substituents could lead to significant differences in inhibitory potency. nih.govresearchgate.net

For example, the introduction of a 2-amino group on a piperidine-linked indazole analog resulted in a compound (SR-1459) with a potent ROCK-II inhibitory activity, demonstrating an IC50 value of 13 nM. nih.gov In contrast, analogs with different substitutions on the linker, such as SR-715 and SR-899, exhibited reduced but still notable potency, with IC50 values of 80 nM and 100 nM, respectively. nih.gov This highlights the linker's role in optimizing interactions within the kinase binding pocket.

| Compound | Linker Type | Target | IC50 (nM) |

| SR-1459 | 2-amino-piperidine | ROCK-II | 13 |

| SR-715 | Piperidine derivative | ROCK-II | 80 |

| SR-899 | Piperidine derivative | ROCK-II | 100 |

Further studies on 1H-indazole-3-amine derivatives have reinforced the importance of the linker. In an effort to improve the physicochemical properties and antitumor activity of a series of compounds, a mercapto acetamide (B32628) group was replaced with a piperazine linker. nih.gov This modification led to a new series of piperazine-indazole derivatives with significant antiproliferative activity against various cancer cell lines. The SAR analysis of this series demonstrated that the nature of the substituents on the terminal phenyl ring, connected via the piperazine linker, was crucial for activity. For example, compound 6a , featuring a 3-fluorophenyl group, showed potent inhibition against the K562 chronic myeloid leukemia cell line with an IC50 of 5.19 µM. nih.gov Altering this substituent to a 4-methoxyphenyl (B3050149) (6b ) or a 3,4-dichlorophenyl group (6q ) led to a 2- to 10-fold decrease in inhibitory activity, underscoring the sensitivity of the target's binding pocket to the electronic and steric properties of the groups presented by the linker. nih.gov

| Compound | R1 Substituent (at C-5 of indazole) | R2 Substituent (on terminal phenyl via piperazine linker) | Target Cell Line | IC50 (µM) |

| 6a | 3-Fluorophenyl | Not specified | K562 | 5.19 |

| 6o | 3-Fluorophenyl | 4-CF3 | K562 | 5.15 |

| 6q | 3,4-Dichlorophenyl | 2,4-diF | K562 | 5.61 |

| 6r | 3,4-Dichlorophenyl | 4-Cl | K562 | 10.03 |

| 6s | 3,4-Dichlorophenyl | 4-Br | K562 | 10.78 |

These findings collectively illustrate that the linker is not merely a spacer but an active contributor to molecular recognition. Its length, rigidity, and the chemical nature of its constituent atoms and substituents dictate how the key pharmacophores, such as the this compound core, are positioned for optimal interaction with biological targets like protein kinases.

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For a drug molecule to be effective, it must adopt a specific conformation, often referred to as the "bioactive conformation," that is complementary to the topography of its biological target's binding site. Conformational analysis of this compound derivatives is therefore essential for understanding their SAR and for the rational design of more potent and selective agents.

The flexibility or rigidity of a molecule influences the energetic cost of adopting the bioactive conformation. While flexible molecules can adapt to various binding sites, this conformational freedom can come at an entropic penalty upon binding. Conversely, conformationally constrained molecules may bind with higher affinity if their rigid structure pre-organizes them in the bioactive conformation. Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for exploring the possible conformations of indazole derivatives and predicting how they interact with their targets. researchgate.netnih.govtandfonline.combiotech-asia.org Docking studies on various indazole derivatives have shown that they can adopt different binding modes and conformations within the active sites of protein kinases. nih.gov

The conformation of the this compound scaffold itself can be influenced by intramolecular interactions. For example, X-ray crystallography studies of related diarylamine systems have revealed the presence of intramolecular hydrogen bonds that restrict rotation around single bonds. mdpi.com In one case, an intramolecular hydrogen bond between a nitro group and a diarylamine NH group was observed, leading to a more planar and rigid structure. mdpi.com Such studies also identified the presence of different stable rotational isomers (rotamers), indicating that even with restricted bonds, multiple low-energy conformations can exist. mdpi.com

In the context of drug design, strategies are often employed to intentionally restrict conformational flexibility. A "conformational rigidification strategy" might involve introducing cyclic structures or removing rotatable bonds. This approach was considered in the development of indazole-based VEGFR-2 inhibitors, where removing a methyl group from an amino linker was hypothesized to allow the resulting derivative to adopt a more favorable U-shaped conformation for binding.

The pyridin-2-yl substituent at the 6-position of the indazole core creates a biaryl system. The rotational barrier around the C-C bond connecting the two aromatic rings is a key conformational parameter. The preferred dihedral angle will determine the relative orientation of the pyridine and indazole rings, which is critical for establishing interactions with the target protein. Steric hindrance from substituents near this linkage or specific electronic interactions can favor certain conformations, ultimately impacting the molecule's bioactivity by either promoting or preventing its ability to fit within the confines of the target's binding site.

Computational and Theoretical Chemistry Studies of 6 Pyridin 2 Yl 1h Indazole and Analogues

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand how a ligand, such as an indazole derivative, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations are crucial for predicting how ligands like indazole derivatives fit into the active site of a protein. These predictions help in understanding the mechanism of action and in designing more potent inhibitors. For instance, docking studies on various indazole derivatives have been performed to investigate their potential as inhibitors for targets like Hypoxia-inducible factor (HIF-1α) and NADPH oxidase 2 (NOX2). nih.govmdpi.com

The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and scoring these poses based on a force field that estimates the binding energy. researchgate.net Studies on pyridin-2-yl urea (B33335) inhibitors, which share a similar pyridinyl moiety, have shown that molecular docking can sometimes predict multiple viable binding modes within the same target, such as Apoptosis signal-regulating kinase 1 (ASK1). mdpi.com These different binding modes can have similar docking scores, indicating that more advanced methods may be needed to distinguish the most likely interaction. mdpi.com The "lock-and-key" and "induced fit" models are two classical theories that help explain these interactions, where the ligand and protein may be rigid or may adjust their conformations upon binding. nih.gov

Table 1: Example of Predicted Binding Energies for Indazole Analogues with Target Proteins

| Compound/Analogue | Target Protein | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Indazole Derivative 1 | Cyclooxygenase-2 (COX-2) | -9.11 |

| Indazole Derivative 2 | Cyclooxygenase-2 (COX-2) | -8.80 |

| Pyrazole (B372694) Derivative 1 | VEGFR-2 | -10.09 |

| Pyrazole Derivative 2 | Aurora A | -8.57 |

Note: Data is compiled from studies on various indazole and pyrazole analogues to illustrate typical binding energy values. researchgate.netresearchgate.net

Beyond predicting the binding pose, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to the ligand's affinity and selectivity for its target. Key interactions observed in studies of indazole analogues include:

Hydrogen Bonding: These are crucial for specificity and affinity. For example, the nitrogen atoms in the indazole and pyridine (B92270) rings of compounds like 6-Pyridin-2-YL-1H-indazole can act as hydrogen bond acceptors, while the N-H group of the indazole ring can be a hydrogen bond donor. Docking studies of pyrazole-carboxamides with carbonic anhydrase receptors revealed key hydrogen bonds with amino acid residues in the active site. nih.gov

Hydrophobic Contacts: Interactions between nonpolar regions of the ligand and protein contribute significantly to binding. The benzene (B151609) and pyridine rings of this compound can form favorable hydrophobic contacts with nonpolar amino acid residues in a binding pocket.

π-π Stacking: The aromatic rings of the indazole and pyridine moieties can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. This type of interaction is a significant stabilizing force in many ligand-protein complexes.

Molecular modeling of NOX2 inhibitors based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure validated their binding at the same site as NADPH and identified a large number of intermolecular interactions with the enzyme's active site. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are commonly applied to indazole derivatives to gain a deeper understanding of their reactivity and spectroscopic characteristics. researchgate.netdergipark.org.tr

Understanding the electronic structure of a molecule is key to predicting its chemical behavior. Several parameters derived from quantum chemical calculations are particularly insightful:

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. dergipark.org.tr A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ripublication.com Studies on indazole derivatives have used DFT calculations to determine these energy gaps to compare the reactivities of different analogues. researchgate.netdergipark.org.tr For example, calculations on push-pull purine (B94841) systems, which also feature N-heterocyclic rings, show how modifying substituents can greatly alter frontier molecular orbital energy levels. nih.gov

Mulliken Charges: This analysis partitions the total electron population among the atoms in a molecule, providing an estimate of the partial atomic charges. Mulliken charge distribution helps identify the electrophilic and nucleophilic sites within a molecule, offering clues about its intermolecular interactions. ripublication.com For instance, in an analogue like 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole, Mulliken charge analysis was used to characterize its electronic properties. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge transfer interactions within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy. This analysis can reveal hyperconjugative interactions and intramolecular charge transfer, which are crucial for understanding a molecule's stability and electronic properties. researchgate.net NBO analysis has been used to elucidate electron transfer within complex heterocyclic compounds, highlighting significant interactions between electron donors and acceptors. researchgate.net

Table 2: Example of Calculated Quantum Chemical Parameters for Indazole Analogues

| Parameter | Description | Typical Application |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. dergipark.org.tr |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. dergipark.org.tr |

| ΔE (Energy Gap) | ELUMO - EHOMO | Relates to chemical reactivity and stability. researchgate.net |

| Mulliken Charges | Distribution of atomic charges | Identifies electrophilic/nucleophilic sites. ripublication.com |

Quantum chemical methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts via GIAO Calculations: The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus in a molecule, it can predict ¹H, ¹³C, and ¹⁵N NMR spectra. nih.gov These theoretical calculations provide a sound basis for experimental observations and are instrumental in the structural characterization of complex molecules, including different isomers and tautomers of indazole derivatives. nih.gov For instance, GIAO calculations at the B3LYP/6-311++G(d,p) level have been successfully used to support the experimental NMR characterization of N-substituted indazoles. acs.org

Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Dynamics

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This technique is used to assess the stability of a ligand-protein complex and to explore the conformational changes that may occur upon binding. worldscientific.com

In the context of this compound analogues, MD simulations can be performed on the top-ranked poses from molecular docking. These simulations, often run for nanoseconds, provide valuable information on:

Stability of the Complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can assess whether the ligand remains stably bound in the active site. MD simulations of indazole derivatives targeting the HIF-1α protein showed that the most potent compound was quite stable in the active site. nih.gov

Conformational Dynamics: MD simulations reveal the flexibility of both the ligand and the protein. They can show how the protein might adapt its conformation to better accommodate the ligand (induced fit) and how the ligand might explore different conformations within the binding pocket. worldscientific.com

Binding Free Energy Calculations: Advanced techniques like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) can be applied to MD simulation trajectories to provide more accurate estimations of the binding free energy, helping to refine the predictions from initial docking scores. researchgate.net Studies on pyrazole-carboxamide inhibitors used 50 ns MD simulations to confirm the stability of docking results and revealed only minor conformational changes and fluctuations. nih.gov

These simulations provide a more realistic representation of the biological environment and are critical for validating docking results and gaining a deeper understanding of the dynamics of ligand-receptor interactions. nih.govworldscientific.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For indazole derivatives, these models have been instrumental in understanding the structural requirements for therapeutic efficacy.

Predictive QSAR models are crucial for forecasting the pharmacological potency of novel analogues of this compound. These models are developed using a "training set" of compounds with known activities to establish a correlation, which is then validated using a "test set" of compounds to ensure its predictive power.

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various series of indazole derivatives. nih.govlongdom.org For instance, a 3D-QSAR study on a series of N-4-pyrimidinyl-1H-indazol-4-amines as inhibitors of leukocyte-specific protein tyrosine kinase (Lck) yielded a robust CoMFA model with strong statistical validation. researchgate.net Similarly, 2D and 3D-QSAR models for indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors demonstrated high predictive accuracy. longdom.org

These models are validated through various statistical metrics. The squared correlation coefficient (r²) indicates the goodness of fit for the training set, while the cross-validated squared correlation coefficient (q² or rcv²) measures the internal predictive ability of the model. The predictive correlation coefficient (pred_r²) assesses the model's ability to predict the activity of an external test set of compounds.

| Indazole Analogue Series | Target | QSAR Model | q² (rcv²) | r² | pred_r² | Reference |

|---|---|---|---|---|---|---|

| N-4-Pyrimidinyl-1H-indazol-4-amines | Lck | CoMFA | 0.603 | 0.983 | 0.921 | researchgate.net |

| Indazole Derivatives | TTK | 2D-QSAR | - | 0.9512 | - | longdom.org |

| Indazole Derivatives | TTK | 3D-QSAR (SWF kNN) | 0.9132 | - | - | longdom.org |

| Indazole Derivatives | HIF-1α | Field-based 3D-QSAR | - | - | - | nih.gov |

| Indazole Derivatives | HIF-1α | Gaussian-based 3D-QSAR | - | - | - | nih.gov |

A key output of QSAR studies is the identification of physicochemical descriptors that are critical for biological activity. These descriptors can include steric, electronic, hydrophobic, and topological properties. By generating contour maps, 3D-QSAR models visualize regions where modifications to the molecular structure are likely to enhance or diminish potency.

Steric Descriptors : Studies on indazole derivatives have consistently shown that steric factors are crucial for activity. longdom.orgresearchgate.net CoMFA contour maps often reveal specific areas where bulky substituents are favored (green contours) and areas where they are disfavored (yellow contours) for optimal interaction with the target protein. researchgate.net

Electrostatic Descriptors : These descriptors relate to the charge distribution of the molecule. Electrostatic contour maps highlight regions where positive (blue contours) or negative (red contours) charge is beneficial for activity, guiding the placement of electron-donating or electron-withdrawing groups.

Topological Parameters : In some QSAR models for indazole analogues, topological parameters such as the Kier flexibility index (²χ) have been identified as important for defining antimicrobial activity. nih.gov

The identification of these critical descriptors provides a structural framework that guides medicinal chemists in designing new derivatives, like those of this compound, with improved pharmacological potency. nih.gov

In Silico Screening and De Novo Drug Design Methodologies

Computational screening and design methodologies are powerful tools for identifying novel chemical scaffolds and optimizing lead compounds. For the indazole class, these approaches have been pivotal in the discovery of potent enzyme inhibitors.

Fragment-Based and Knowledge-Based Design : This approach has been used to discover novel indazole derivatives as potent inhibitors of Aurora kinases, which are important anticancer targets. nih.govresearchgate.net The process involves identifying small molecular fragments that bind to the target and then computationally growing or linking them to create more potent molecules. This strategy led to the identification of indazole-based compounds with high ligand efficiency and specific selectivity for different Aurora kinase isoforms. nih.govresearchgate.net

De Novo Design : De novo design programs, such as SPROUT, have been utilized to identify novel pharmacophores for specific targets. In one successful application, this method was used to identify an indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases. researchgate.net The software predicted small fragments that could bind to the FGFR1 active site, which were then computationally optimized into a library of indazole-containing compounds with excellent ligand efficiencies. researchgate.net

These methodologies, often combined with molecular docking simulations, allow for the exploration of novel chemical space and the rational design of compounds with desired biological activities and selectivity profiles.

In Silico ADMET Prediction for Research Compound Prioritization

Before a compound can be considered a viable drug candidate, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction has become an essential, cost-effective tool for evaluating these properties early in the drug discovery process, allowing for the prioritization of the most promising research compounds. audreyli.com

For indazole derivatives, computational tools are routinely used to predict a range of ADMET-related properties. Studies on various indazole-based series have shown that these compounds can be designed to have favorable, drug-like pharmacokinetic profiles. longdom.orgnih.gov

Key predicted properties often include:

Physicochemical Properties : Parameters like molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated.

Drug-Likeness Rules : Compliance with established rules, such as Lipinski's Rule of Five and Veber's rule, is assessed to predict oral bioavailability. nih.gov

Pharmacokinetics : This includes predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like cytochrome P450 (CYP) isoforms.

Toxicity : Potential toxicity risks, such as mutagenicity, tumorigenicity, and hepatotoxicity, are computationally evaluated. researchgate.net

The table below presents a hypothetical in silico ADMET profile for a research compound like this compound, based on typical predictions for this class of heterocyclic compounds.

| ADMET Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability (Lipinski's Rule) |

| logP (Lipophilicity) | 1-3 | Balanced solubility and permeability |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Good cell membrane permeability |

| Hydrogen Bond Donors | < 5 | Favorable for oral bioavailability (Lipinski's Rule) |

| Hydrogen Bond Acceptors | < 10 | Favorable for oral bioavailability (Lipinski's Rule) |

| Gastrointestinal (GI) Absorption | High | Good potential for oral administration |

| Blood-Brain Barrier (BBB) Permeant | No/Low | Reduced potential for CNS side effects |

| CYP450 2D6 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low risk of genetic damage |

| Hepatotoxicity | Low risk | Reduced potential for liver damage |

By integrating these computational predictions, researchers can effectively prioritize which analogues of this compound should be synthesized and advanced to more resource-intensive in vitro and in vivo testing, thereby streamlining the path to identifying new therapeutic agents. nih.gov

Preclinical Pharmacological Evaluation of 6 Pyridin 2 Yl 1h Indazole Analogues in Relevant Animal Models

Assessment of In Vivo Efficacy (e.g., Tumor Growth Inhibition in Xenograft Models)

The anti-tumor activity of 6-pyridin-2-yl-1H-indazole analogues has been demonstrated in various preclinical xenograft models, which involve the implantation of human cancer cells into immunodeficient mice. A prominent example is CFI-400945, a potent and selective inhibitor of Polo-like kinase 4 (PLK4), which incorporates a complex indazole-based structure.

In a study utilizing a human acute myeloid leukemia (AML) xenograft model with MV4-11 cells, CFI-400945 demonstrated significant anti-tumor efficacy. researchgate.net Treatment with CFI-400945 resulted in a tumor growth inhibition (TGI) of 100%, with all treated mice showing tumor regression. researchgate.net This potent in vivo activity highlights the potential of this indazole analogue in treating hematological malignancies. researchgate.netnih.gov

The efficacy of CFI-400945 has also been evaluated in solid tumor models. In a panel of six patient-derived pancreatic cancer xenografts, which are considered more representative of clinical disease, treatment with CFI-400945 led to a significant reduction in tumor growth and an increase in survival in four of the models. oncotarget.com Furthermore, this compound has shown dose-dependent antitumor activity in a mouse model of colon cancer using HCT116 cells and has been found to be well-tolerated in breast cancer xenograft models. selleckchem.com

| Treatment Group | Tumor Growth Inhibition (TGI) | Tumor Regression |

|---|---|---|

| CFI-400945 (7.5 mg/kg, once a day) | 100% | 6 out of 6 mice |

| CFI-400945 (13.5 mg/kg, 2 days on/5 days off) | 100% | 6 out of 6 mice |

| Vincristine (0.5 mg/kg, once weekly) | 62% | 0 out of 6 mice |

Pharmacodynamic Biomarker Analysis in Animal Systems

Pharmacodynamic (PD) biomarkers are crucial for confirming the mechanism of action of a drug in vivo and for guiding dose selection in clinical studies. For this compound analogues that function as kinase inhibitors, PD studies in animal models often focus on measuring the inhibition of the target kinase and the downstream cellular consequences.

In preclinical studies with the PLK4 inhibitor CFI-400945, analysis of xenograft tumors from treated mice revealed a pharmacodynamic effect consistent with the complete inhibition of PLK4 kinase activity. selleckchem.com This indicates that the compound effectively engages its target in the tumor tissue at efficacious doses.

More specific biomarkers related to the cellular effects of PLK4 inhibition have been identified in patient-derived pancreatic cancer xenograft models. oncotarget.com Treatment with CFI-400945 resulted in a discernible morphological change in the tumor cells, characterized by an increase in nuclear diameter. oncotarget.com This cellular alteration was accompanied by a reduced expression of the proliferation marker Ki-67, providing a clear link between the drug's anti-proliferative effect and a measurable biomarker. oncotarget.com

| Biomarker | Observed Effect | Implication |

|---|---|---|

| Ki-67 Expression | Reduced | Inhibition of cell proliferation |

| Nuclear Diameter | Increased | Consistent with disruption of mitosis |

Mechanistic Studies of Action in Preclinical Animal Models

Mechanistic studies in preclinical animal models are essential for elucidating how a drug candidate exerts its therapeutic effects. For this compound analogues, the mechanism of action is often tied to the inhibition of specific protein kinases that are critical for cancer cell survival and proliferation.

CFI-400945, an indazole-spiro-cyclopropane derivative, functions as a selective and ATP-competitive inhibitor of PLK4. selleckchem.comnih.gov PLK4 is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper chromosome segregation during cell division. researchgate.netnih.gov The inhibition of PLK4 by CFI-400945 blocks centriole duplication, which leads to mitotic defects such as the formation of multipolar spindles. researchgate.net This disruption of mitosis ultimately triggers mitotic catastrophe and apoptotic cell death in cancer cells. researchgate.net

In vivo studies have further substantiated this mechanism. The observed increase in nuclear size in CFI-400945-treated tumors is a hallmark of failed cytokinesis and subsequent polyploidy, a direct consequence of mitotic disruption. oncotarget.com Additionally, treatment with this indazole analogue has been shown to significantly reduce the population of tumor-initiating cells, suggesting that it may also target the cancer stem cell compartment, which is often responsible for tumor recurrence and metastasis. oncotarget.com

Future Research Directions and Translational Perspectives for 6 Pyridin 2 Yl 1h Indazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indazole derivatives has been a subject of intense research, leading to a multitude of methods for constructing the core bicyclic ring system. nih.gov However, future work will increasingly prioritize the development of synthetic strategies that are not only efficient and versatile but also environmentally sustainable. A critical challenge lies in creating green, scalable, and economically viable methodologies that minimize environmental impact. nih.gov

Key areas of focus for future synthetic research include:

Metal-Free Catalysis: Transitioning from traditional metal-catalyzed reactions to metal-free alternatives is a significant goal. Methods such as PIFA-mediated oxidative C-N bond formation and reactions involving N-tosylhydrazones with nitroaromatic compounds offer practical and environmentally benign routes to the indazole core. nih.gov

Flow Chemistry and Automation: Flow reactors offer enhanced safety, reproducibility, and scalability compared to traditional batch synthesis. acs.org Applying this technology can enable the rapid, on-demand synthesis of 6-Pyridin-2-YL-1H-indazole libraries, which is invaluable in the discovery phase where material is often limited. acs.org

Energy-Efficient Techniques: The use of microwave and ultrasound irradiation represents an energy-efficient approach to accelerate reactions, often leading to higher yields and shorter reaction times. nih.govresearchgate.net

One-Pot, Multi-Component Reactions: Designing synthetic sequences where multiple bonds are formed in a single pot from simple, commercially available starting materials improves efficiency and reduces waste. Copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) exemplify this streamlined approach. organic-chemistry.org

Electrochemical Synthesis: Electrochemical methods can provide a green alternative to traditional chemical oxidants or reductants for key synthetic steps, such as intramolecular N-N bond formation. acs.org

The table below summarizes some modern, sustainable approaches applicable to the synthesis of indazole derivatives.

| Synthetic Strategy | Key Features | Potential Advantages |

| Flow Chemistry | Continuous processing in a reactor | Improved safety, scalability, and reproducibility acs.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Rapid reaction times, higher yields, energy efficiency nih.gov |

| Metal-Free Catalysis | Avoidance of transition metal catalysts | Reduced cost, lower toxicity, and environmental impact nih.govorganic-chemistry.org |

| Multi-Component Reactions | Combining three or more reactants in one pot | High atom economy, reduced waste, operational simplicity organic-chemistry.org |

| Electrosynthesis | Use of electricity to drive reactions | Avoids stoichiometric chemical reagents, mild conditions acs.org |

Identification and Validation of Emerging Biological Targets

The indazole scaffold is a component of numerous approved drugs that target protein kinases, such as Axitinib and Pazopanib. nih.govnih.gov Derivatives of this compound are frequently explored for their anti-cancer and anti-inflammatory properties, which are often linked to kinase inhibition. chemimpex.com Future research will focus on identifying novel biological targets for this compound class and validating their therapeutic relevance.

The general versatility of the indazole scaffold suggests that derivatives of this compound could be developed to target a wide array of proteins. researchgate.net Structure-activity relationship (SAR) studies, guided by computational analysis and high-throughput screening, will be crucial in expanding the target landscape. nih.gov Emerging targets for indazole-based compounds include proteins involved in neurodegenerative diseases, such as Leucine-rich repeat kinase 2 (LRRK2) for Parkinson's disease, as well as targets for infectious diseases. nih.govnih.gov

The table below lists some of the key protein kinase families and other enzymes that have been successfully targeted by indazole derivatives, suggesting potential areas of exploration for this compound.

| Target Class | Specific Examples | Therapeutic Area | Reference |

| Tyrosine Kinases | FGFR, EGFR, DDR2, FLT3 | Oncology | nih.govnih.govnih.gov |

| Serine/Threonine Kinases | PLK4, Pim Kinases, ERK1/2, LRRK2 | Oncology, Neurodegeneration | nih.gov |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Neurodegeneration | nih.gov |

| Other Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1) | Immuno-oncology | nih.gov |

| Bacterial Proteins | Filamentous temperature-sensitive protein Z (FtsZ) | Infectious Disease | nih.gov |

Target validation will remain a critical step, confirming that modulation of the identified protein by a this compound derivative leads to a desired therapeutic effect in cellular and preclinical models.

Integration of Advanced Computational and Artificial Intelligence-Driven Approaches

The integration of artificial intelligence (AI) and advanced computational modeling is set to revolutionize the drug discovery pipeline for compounds like this compound. nih.govnih.gov These technologies can analyze vast datasets to predict molecular properties, identify potential biological targets, and design novel molecular structures with optimized characteristics, thereby accelerating the entire process. premierscience.compharmacyjournal.org

Future applications in this domain will include:

Predictive Bioactivity Modeling: Machine learning algorithms, such as random forest and deep neural networks, can be trained on existing data to predict the biological activity of novel indazole derivatives against specific targets. nih.govnih.gov This allows for the rapid virtual screening of large chemical libraries to prioritize compounds for synthesis and testing. github.com

De Novo Drug Design: AI can generate entirely new molecular structures based on the this compound scaffold, optimized for high binding affinity to a target and favorable drug-like properties (ADME/Tox). nih.gov

Target Identification and Validation: AI tools can analyze biological data from genomics, proteomics, and transcriptomics to identify and prioritize novel protein targets for which this compound derivatives may be effective. premierscience.com

Molecular Dynamics and Binding Analysis: Computational techniques like molecular docking and density functional theory (DFT) will continue to be used to elucidate the binding modes of indazole ligands with their protein targets and to understand their electronic properties, providing crucial insights for structure-based drug design. nih.govelifesciences.org

Exploration of Multi-Targeted Pharmacological Strategies

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve the dysregulation of multiple biological pathways. nih.gov A therapeutic strategy based on a single target may be insufficient or prone to the development of resistance. Consequently, there is growing interest in designing multi-target drugs that can modulate several key proteins simultaneously. nih.gov

The indazole scaffold is particularly well-suited for the development of multi-target agents. researchgate.net For instance, researchers have successfully optimized 3-substituted indazole derivatives to act as dual inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2), two important kinases in lung squamous cell carcinoma. nih.gov The this compound core provides a rigid platform from which substituents can be strategically positioned to interact with the binding sites of different target proteins. Future research will focus on the rational design of such compounds, often using computational models to predict and optimize interactions with multiple targets of interest for a specific disease.

Application in Chemical Biology Probes and Tools

Beyond their direct therapeutic potential, highly potent and selective derivatives of this compound can serve as invaluable chemical biology probes. A chemical probe is a small molecule used to study the function of a specific protein in cells and organisms. The development of a potent and selective indazole-based LRRK2 inhibitor was highlighted as a key tool for understanding the function of this kinase. nih.gov

To be effective as a chemical probe, a compound must typically exhibit:

High Potency: Strong engagement with the target protein at low concentrations.

High Selectivity: Minimal interaction with other proteins (off-targets) to ensure that any observed biological effect is due to modulation of the intended target.

Cellular Activity: The ability to cross the cell membrane and engage the target in a cellular context.

Future research will involve the systematic characterization of this compound derivatives to identify compounds with these properties. These molecules can then be used as tools to validate new drug targets, elucidate complex signaling pathways, and improve our fundamental understanding of disease biology, paving the way for the development of new therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Pyridin-2-YL-1H-indazole, and what are their advantages and limitations?

- Methodological Answer : this compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between pyridine-2-boronic acid and halogenated indazole precursors. Cyclization of hydrazine derivatives with appropriately substituted pyridines is another approach. For example, ester-functionalized indazoles can be synthesized by alkylation of indazole with bromoalkyl esters under basic conditions (K₂CO₃ in DMF), as demonstrated in analogous indazole derivatives . Key challenges include regioselectivity in cyclization and purification of intermediates. Advantages of Suzuki coupling include high yields and tolerance for functional groups, while limitations involve sensitivity to steric hindrance and requirement for palladium catalysts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure by identifying proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon connectivity.

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula (e.g., [M+H]+ peaks matching theoretical masses).

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding patterns. Software like SHELXL refines crystallographic data to resolve ambiguities in bond lengths and angles .

- IR Spectroscopy : Confirms functional groups (e.g., N-H stretches in indazole at ~3400 cm⁻¹).

Advanced Research Questions

Q. How can computational methods assist in predicting the reactivity and stability of this compound derivatives under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps for redox stability) and regioselectivity in substitution reactions. Molecular dynamics simulations model solvation effects and thermodynamic stability in biological environments. For example, docking studies can assess binding affinity to target proteins (e.g., kinases) by analyzing π-π stacking interactions between the pyridyl group and aromatic residues. Software like Gaussian or AutoDock Vina is used, with validation against experimental kinetic data .

Q. What strategies can resolve contradictions in crystallographic data for this compound complexes?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate X-ray data with solid-state NMR or powder diffraction to address phase purity issues.

- Iterative Refinement : Use SHELX programs to adjust occupancy ratios and thermal parameters for disordered atoms. For example, SHELXL’s restraints can model flexible pyridyl-indazole torsions .

- Temperature-Dependent Studies : Low-temperature crystallography reduces thermal motion artifacts, improving resolution.

Q. How should researchers analyze contradictory results in pharmacological studies of this compound?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.